2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
The synthesis of 2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the acetamido and prop-2-enoic acid groups . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid can be compared with other similar compounds, such as:
Histidine: An amino acid with an imidazole ring, known for its role in protein synthesis and enzyme activity.
Imidazole: A simpler compound with a similar ring structure, used in various chemical and biological applications.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other imidazole-containing compounds .
Properties
CAS No. |
74294-76-1 |
---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-acetamido-3-(1H-imidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H9N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h2-4H,1H3,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
MJECYCKZKJWVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.